Protein Synthesis Inhibition Potency: DahBcS Exhibits ~400-Fold Weaker Ribosomal Peptidyl Transferase Inhibition Than Blasticidin S
In cell-free in vitro peptide bond synthesis assays, the inhibition constant (Ki) of deaminohydroxyblasticidin S (DahBcS) for ribosomal peptidyl transferase was reported as 250, compared with 0.63 for blasticidin S (BcS), representing an approximately 397-fold reduction in inhibitory potency [1]. In a separate assessment using an E. coli subcellular polypeptide synthesizing system, the inhibitory activity of DahBcS was approximately 1000-fold lower than that of BcS [1]. For context, blasticidin S carboxymethyl ester (MeBcS) and N-acetylblasticidin S exhibited intermediate Ki values of 2.5 and 40, respectively, placing DahBcS as the least potent ribosomal inhibitor among all tested blasticidin derivatives [1]. The mechanistic basis for this loss of activity is the conversion of the 4-aminocytosine moiety to a 4-hydroxyuracil-like moiety, which eliminates the Watson-Crick base-pairing interaction with guanine at the ribosomal P-site [2].
| Evidence Dimension | In vitro ribosomal peptidyl transferase inhibition constant (Ki) |
|---|---|
| Target Compound Data | DahBcS Ki ≈ 250 (units as reported; likely μM based on context of comparable studies) |
| Comparator Or Baseline | Blasticidin S (BcS) Ki = 0.63; MeBcS Ki = 2.5; N-acetylblasticidin S Ki = 40 |
| Quantified Difference | DahBcS is ~397-fold less potent than BcS; ~100-fold less potent than MeBcS; ~6.25-fold less potent than N-acetylblasticidin S |
| Conditions | Cell-free peptide bond synthesis assay; data originally from Yamaguchi et al. (1965) J Biochem 57:667-677, as summarized and contextualized in Yoshinari et al. (2017) Toxins 9:176 |
Why This Matters
For users requiring a blasticidin-class compound that does not inhibit ribosomal protein synthesis — e.g., for selective aflatoxin inhibition experiments or as a negative control in translation studies — DahBcS is the only derivative with near-complete abolition of ribosomal activity.
- [1] Yoshinari T, Sugita-Konishi Y, Ohnishi T, Terajima J. Inhibitory Activities of Blasticidin S Derivatives on Aflatoxin Production by Aspergillus flavus. Toxins (Basel). 2017;9(6):176. doi:10.3390/toxins9060176 (reporting data from Yamaguchi H, Yamamoto C, Tanaka N. J Biochem. 1965;57:667-677 and Yamaguchi H, Tanaka N. J Biochem. 1966;60:215-222) View Source
- [2] Li B, Wang J, et al. Streptomyces lividans Blasticidin S Deaminase and Its Application in Engineering a Blasticidin S-Producing Strain. Appl Environ Microbiol. 2013;79(7):2349-2357. doi:10.1128/AEM.03254-12 View Source
